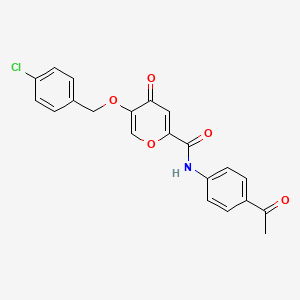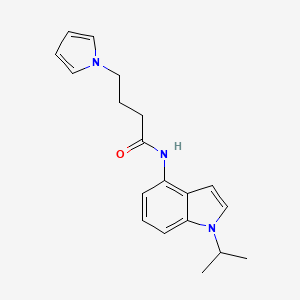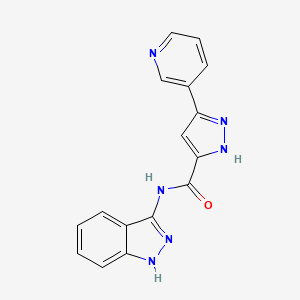![molecular formula C13H12N4O3 B10982019 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10982019.png)
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinazolinone derivatives with imidazolidinone intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may result in more saturated compounds .
Scientific Research Applications
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(2-oxoimidazolidin-1-yl)ethyl methacrylate: This compound shares the imidazolidinone moiety but differs in its overall structure and applications.
N-[2-(2-oxo-1-imidazolidinyl)ethyl]methacrylamide: Another related compound with similar functional groups but distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C13H12N4O3/c18-11(17-6-5-14-13(17)20)7-16-8-15-10-4-2-1-3-9(10)12(16)19/h1-4,8H,5-7H2,(H,14,20) |
InChI Key |
QCMAQECCPXKSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981937.png)
![1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981938.png)

![1-({1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B10981949.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10981957.png)

![7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10981968.png)
![3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10981980.png)

![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10982004.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10982011.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)
